molecular formula C15H24O B119669 4-Nonylphenol CAS No. 104-40-5

4-Nonylphenol

Cat. No.: B119669
CAS No.: 104-40-5
M. Wt: 220.35 g/mol
InChI Key: IGFHQQFPSIBGKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nonylphenol is typically synthesized through the alkylation of phenol with nonene. The reaction is catalyzed by an acid, such as sulfuric acid or a solid acid catalyst. The process involves the electrophilic aromatic substitution of the phenol ring by the nonyl group .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Nonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Industrial Applications

4-Nonylphenol is primarily utilized in the manufacturing of:

  • Nonionic Surfactants: 4-NP is a key precursor for nonylphenol ethoxylates (NPEs), which are extensively used in detergents, emulsifiers, and wetting agents. These surfactants are critical in household cleaning products, industrial detergents, and personal care items .
  • Antioxidants and Stabilizers: It is employed in producing tris(4-nonyl-phenyl) phosphite (TNPP), an antioxidant that protects polymers such as rubber and plastics from degradation during processing and use .
  • Epoxy Resins: In North America, 4-NP is commonly used in epoxy formulations, contributing to the durability and performance of coatings and adhesives .
  • Lubricating Oil Additives: 4-NP is also utilized in formulations for lubricants, enhancing their performance under various conditions .

Environmental Remediation

Research has shown that 4-NP can be effectively remediated from contaminated water sources. A notable study demonstrated the use of zerovalent iron (ZVI) to degrade 4-NP through an oxidative mechanism. The findings indicated a complete mineralization of 4-NP within 20 minutes when treated with ZVI at specific concentrations, showcasing a rapid degradation rate that could be economically viable compared to traditional methods .

Table 1: Degradation Rates of this compound Using Zerovalent Iron

ZVI Concentration (g/L)Half-life (minutes)Complete Degradation Time (minutes)
110.520
105.020
303.520

This method not only reduces the concentration of toxic compounds but also transforms them into less harmful by-products like carbon dioxide and water.

Biological Effects and Toxicology

Studies have highlighted the endocrine-disrupting properties of 4-NP, particularly its ability to mimic estrogen. Research indicates that exposure to this compound can lead to adverse health effects, including allergic lung inflammation and reproductive toxicity in aquatic organisms.

  • Allergic Responses: A study involving murine models showed that exposure to 4-NP promotes allergic lung inflammation by skewing T-cell responses towards a Th2 profile, which is associated with asthma development .
  • Aquatic Toxicity: Research on fish species such as Tilapia has shown that exposure to 4-NP results in significant biochemical alterations, including liver enzyme changes and histopathological effects .

Table 2: Effects of this compound on Aquatic Organisms

OrganismObserved EffectConcentration Used
TilapiaLiver damage, altered enzyme levelsVarious concentrations
Cyprinus carpioBlood biomarker changes200 µg/L

These studies underline the necessity for careful management of 4-NP due to its potential ecological risks.

Mechanism of Action

4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It acts as an agonist of the G protein-coupled estrogen receptor (GPER), leading to the activation of estrogenic pathways. This interaction can disrupt normal hormonal functions and has been linked to various adverse effects on reproductive and developmental processes .

Comparison with Similar Compounds

Comparison:

This compound is unique due to its specific structure and widespread use in industrial applications, particularly in the production of surfactants and its role as an endocrine disruptor .

Biological Activity

4-Nonylphenol (4-NP) is a branched alkylphenol that is widely recognized for its role as an endocrine-disrupting chemical (EDC). Its biological activity has been extensively studied due to its potential adverse effects on human health and the environment. This article provides a comprehensive overview of the biological activity of 4-NP, including its mechanisms of action, toxicity, and impact on various biological systems.

Overview of this compound

4-NP is primarily used in the production of surfactants and is found in numerous industrial and consumer products. It is also a byproduct of the degradation of alkylphenol ethoxylates, which are commonly used as detergents and emulsifiers. Due to its widespread use, 4-NP has been detected in various environmental matrices, including water, sediment, and biota.

Endocrine Disruption

4-NP exhibits estrogenic activity by binding to estrogen receptors (ERs), leading to disruption of normal hormonal signaling pathways. Despite having a relatively low affinity for ERs compared to other xenoestrogens, its ability to mimic estrogen can result in significant biological effects, particularly in reproductive systems. Studies have shown that exposure to 4-NP can lead to reproductive and developmental toxicity in both humans and wildlife .

Neurotoxicity

Recent research indicates that 4-NP can induce neurotoxic effects through oxidative stress mechanisms. It has been shown to increase the production of reactive oxygen species (ROS), leading to lipid peroxidation and neuronal cell death. In rodent studies, chronic exposure resulted in apoptosis in neural stem cells and differentiated neurons, attributed to the activation of caspases and suppression of anti-apoptotic proteins like Bcl-2 .

Case Studies

  • Human Biomonitoring Study :
    A study conducted on a representative sample of Koreans revealed that approximately 83.2% had detectable levels of urinary 4-NP. The geometric mean concentration was found to be 3.70 ng/mL, with significant associations noted between exposure levels and demographic factors such as smoking status and residential location .
  • Animal Studies :
    In a chronic exposure study using mice, doses of 100 mg/kg/day led to significant increases in oxidative stress markers and alterations in reproductive organ weights without affecting overall fertility rates . Another study demonstrated that exposure to 4-NP resulted in increased apoptosis rates in neural cells, correlating with elevated caspase activity .

Table 1: Summary of Toxicological Effects of this compound

Study TypeOrganismDose (mg/kg/day)Key Findings
Human BiomonitoringAdults (Korea)NA83.2% had urinary levels >0.05 ng/mL
Animal StudyMice100Increased oxidative stress; altered reproductive organ weight
Neurotoxicity StudyRodent Neural Cells50-200Induced apoptosis; increased caspase activity

Environmental Impact

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for detecting 4-Nonylphenol (4-NP) in environmental matrices such as water, sediment, and biological tissues?

  • Methodological Answer : Detection typically involves extraction (e.g., accelerated solvent extraction (ASE) with ethyl acetate/formic acid for sewage sludge , microwave-assisted extraction for sediments ), followed by cleanup (aluminum oxide column) and analysis via GC/MS or LC-MS/MS . Isotope dilution techniques using deuterated standards (e.g., 4-NP-d₂) improve quantification accuracy by correcting for matrix effects . Storage conditions (0–6°C) are critical to preserve sample integrity .

Q. How can researchers assess the endocrine-disrupting effects of 4-NP in aquatic organisms?

  • Methodological Answer : Use in vitro bioassays with estrogen-sensitive cell lines (e.g., MCF7 proliferation assays ) and in vivo models (e.g., Daphnia magna offspring production linked to gene expression changes ). Measure biomarkers such as vitellogenin induction in fish or genotoxicity via comet assays in Clarias gariepinus embryos . Dose-response studies should account for non-monotonic effects typical of endocrine disruptors .

Q. What are the best practices for preparing 4-NP standards and ensuring analytical reproducibility?

  • Methodological Answer : Use certified reference materials (CRMs) like 4-n-Nonylphenol monoethoxylate-d₂ (CAS 49826-30) . Calibration curves should span environmentally relevant concentrations (ng/L to µg/L). Include procedural blanks to monitor cross-contamination, especially when analyzing low-concentration samples (e.g., glacial meltwater ). Reproducibility requires strict adherence to ISO/IEC 17025 protocols for metrological traceability .

Advanced Research Questions

Q. How do adsorption kinetics and isotherm models inform the selection of materials for 4-NP remediation?

  • Methodological Answer : Evaluate adsorbents (e.g., magnetic reduced graphene oxides (rGOs)) using pseudo-second-order kinetics (to assess rate-limiting steps) and Freundlich isotherms (to describe multilayer adsorption) . For example, rGOs achieve 63.96 mg/g 4-NP adsorption at pH 6.5, outperforming activated carbon due to π-π stacking and alkyl chain flexibility . Competitive adsorption studies with co-contaminants (e.g., BPA) are essential for real-world applicability .

Q. What strategies reconcile contradictory data on 4-NP bioaccumulation factors (BAFs) across studies?

  • Methodological Answer : Discrepancies arise from differences in organism lipid content (e.g., marine vs. freshwater species ), exposure duration , and analytical methods (e.g., GC/MS vs. ELISA ). Normalize BAFs to lipid weight and validate extraction efficiencies via spike-recovery tests . Meta-analyses should prioritize studies using isotopic internal standards .

Q. How can computational modeling predict 4-NP interactions with environmental adsorbents or biological receptors?

  • Methodological Answer : Density Functional Theory (DFT) calculates adsorption energies, revealing π-π interactions between 4-NP’s aromatic ring and graphene surfaces . Molecular Dynamics (MD) simulations model alkyl chain flexibility, explaining higher adsorption capacity for 4-NP vs. rigid molecules like BPA . For receptor binding, docking studies predict affinity for estrogen receptor alpha (ERα) .

Q. What advanced genomic tools elucidate 4-NP’s sublethal effects in ecotoxicology?

  • Methodological Answer : Transcriptomic profiling (e.g., RNA-seq) identifies differentially expressed genes in Daphnia magna, such as those involved in molting (chitinase) and oxidative stress (glutathione S-transferase) . Partial Least Squares (PLS) regression links gene expression clusters (e.g., 331 genes for 4-NP ) to phenotypic outcomes (e.g., reduced offspring). Crispr-Cas9 knockouts validate candidate biomarkers .

Q. Methodological Considerations Table

Research FocusKey ParametersRecommended TechniquesCritical Citations
Adsorption RemediationpH, ionic strength, humic acid effectsPseudo-second-order kinetics, DFT
Toxicity AssessmentEC₅₀, LOEC, gene expression profilesMCF7 proliferation, RNA-seq
Environmental MonitoringMatrix effects, detection limitsASE/GC-MS with isotopic dilution

Properties

IUPAC Name

4-nonylphenol
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InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3
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InChI Key

IGFHQQFPSIBGKE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)O
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Molecular Formula

C15H24O
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DSSTOX Substance ID

DTXSID5033836
Record name 4-Nonylphenol
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Molecular Weight

220.35 g/mol
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Physical Description

Pale yellow viscous liquid; [HSDB] White crystalline solid; [MSDSonline], Solid
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Boiling Point

317 °C, Pale-yellow, viscous liquid; slight phenolic odor. Specific gravity: 0.950 at 20 °C/20 °C. BP: 293 °C. FP: -10 °C (sets to glass below this temperature). Viscosity: 563 cP at 20 °C... Insoluble in water; soluble in most organic solvents /Nonylphenol, 25154-52-3/
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Flash Point

113 °C (235 °F) - closed cup
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Solubility

In water, 7 mg/L at 25 °C, Insoluble in water, Soluble in benzene, carbon tetrachloride, heptane, 0.007 mg/mL at 25 °C
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Density

0.950 g/cu cm at 20 °C
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Vapor Pressure

0.000818 [mmHg], 0.109 Pa at 25 °C /8.18X10-4 mm Hg/
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Color/Form

Viscous, yellow liquid

CAS No.

104-40-5, 68081-86-7
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Melting Point

42 °C, 41 - 42.5 °C
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Synthesis routes and methods I

Procedure details

A lubricating oil composition comprising, as essential components, (A) 100 parts by weight of a base oil having a kinematic viscosity at 40° C. of 5 to 500 cSt, a pour point of -30° C. or lower, a cloud point of -20° C. or lower and a viscosity index of 70 or more, and (B) 0.01 to 5 parts by weight of at least one alkyl group-substituted phenol compound having a melting point of 20° C. or lower selected from the group consisting of 2,2'-methylenebis(4-methyl-6-nonylphenol); 2,6-bis(2-hydroxy-3-nonyl-5-methylbenzyl)p-cresol; and p-nonylphenol in which the nonyl group is formed by removing a hydrogen from propylene trimer.
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Synthesis routes and methods II

Procedure details

Resorcinol and nonyl phenol are reacted with formaldehyde in the presence of a catalytic amount of hexamethylenetetramine at a total phenol:formaldehyde molar ratio of 1.7:1 to afford a novolak cocondensate resin (97 mole % resorcinol/3 mole % nonylphenol). The solid resin is washed to remove formaldehyde odor. The wet resin is dried under vacuum. The dry resin is dispersed in water with sodium caseinate at 40% N.V. to afford Emulsion A.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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